2-Iodo-4,5,6,7-tetrahydrothieno[2,3-C]pyridine
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Overview
Description
2-Iodo-4,5,6,7-tetrahydrothieno[2,3-C]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 2-Iodo-4,5,6,7-tetrahydrothieno[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-thiopheneethylamine and formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Iodo-4,5,6,7-tetrahydrothieno[2,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-4,5,6,7-tetrahydrothieno[2,3-C]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Iodo-4,5,6,7-tetrahydrothieno[2,3-C]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The pathways involved can vary depending on the specific biological activity being targeted.
Comparison with Similar Compounds
2-Iodo-4,5,6,7-tetrahydrothieno[2,3-C]pyridine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom.
1,2,3,4-Tetrahydroisoquinoline: An isosteric compound used as an inhibitor of phenylethanolamine N-methyltransferase.
Ticlopidine: A thienopyridine derivative used as an antiplatelet drug.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H8INS |
---|---|
Molecular Weight |
265.12 g/mol |
IUPAC Name |
2-iodo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H8INS/c8-7-3-5-1-2-9-4-6(5)10-7/h3,9H,1-2,4H2 |
InChI Key |
REHJZGULGVJZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(S2)I |
Origin of Product |
United States |
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